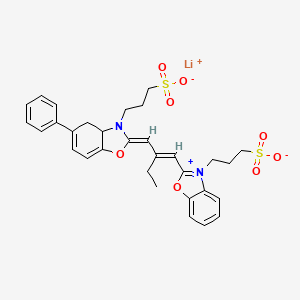
Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt is a complex organic compound It is characterized by its unique structure, which includes multiple benzoxazolium rings and sulphonatopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt typically involves multi-step organic reactions. The process may include:
Formation of Benzoxazolium Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulphonatopropyl Groups: Sulphonation reactions are used to introduce sulphonate groups into the molecule.
Lithium Salt Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazolium derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- **Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, sodium salt
- **Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, potassium salt
Uniqueness
The lithium salt form of this compound may exhibit unique properties compared to its sodium and potassium counterparts, such as different solubility, stability, and reactivity.
生物活性
Introduction
Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt, is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound through various studies and findings.
Molecular Structure
- Molecular Formula : C32H34N2O8S2Li
- Molecular Weight : 638.751 g/mol
- CAS Number : 64722-50-5
Structural Characteristics
The compound features a benzoxazole ring system which is often associated with various pharmacological activities. The presence of sulphonate groups enhances its solubility in water, potentially increasing its bioavailability.
Anticancer Properties
Recent studies have demonstrated that benzoxazole derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have shown effectiveness against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro cytotoxicity assays indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15.4 | PARP-2 inhibition |
| Compound B | MCF-7 | 12.8 | Apoptosis induction |
| Hydrogen 5-phenyl... | MDA-MB-231 | TBD | TBD |
Antibacterial Activity
Benzoxazole derivatives have also been reported to exhibit antibacterial properties. In particular, studies have shown that modifications to the benzoxazole structure can enhance activity against various bacterial strains. The compound's sulphonate groups may contribute to its mechanism by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antibacterial Activity Against Various Strains
| Compound | Bacterial Strain | EC50 (mg/L) | Observed Effect |
|---|---|---|---|
| Compound C | Xanthomonas oryzae | 47.6 | Inhibition of growth |
| Compound D | Ralstonia solanacearum | 36.8 | Cell morphology damage |
| Hydrogen 5-phenyl... | Xanthomonas citri | TBD | TBD |
The exact mechanism of action for hydrogen 5-phenyl... is still under investigation. However, related compounds have been shown to interact with cellular targets such as enzymes involved in DNA repair (e.g., PARP), leading to enhanced cytotoxicity in cancer cells . Additionally, the antibacterial activity may arise from the compound’s ability to disrupt oxidative phosphorylation pathways in bacteria .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several benzoxazole derivatives, including those structurally similar to hydrogen 5-phenyl.... The results indicated that these compounds could significantly reduce cell viability in breast cancer models and suggested further exploration into their potential as therapeutic agents .
Study on Antibacterial Properties
Another research effort focused on the antibacterial properties of benzoxazole derivatives against Xanthomonas species. The findings highlighted that certain modifications to the benzoxazole structure led to increased antibacterial potency, suggesting that hydrogen 5-phenyl... could be optimized for enhanced activity against resistant bacterial strains .
属性
CAS 编号 |
81424-68-2 |
|---|---|
分子式 |
C31H33LiN2O8S2 |
分子量 |
632.7 g/mol |
IUPAC 名称 |
lithium;3-[(2Z)-5-phenyl-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C31H34N2O8S2.Li/c1-2-23(20-30-32(16-8-18-42(34,35)36)26-12-6-7-13-28(26)40-30)21-31-33(17-9-19-43(37,38)39)27-22-25(14-15-29(27)41-31)24-10-4-3-5-11-24;/h3-7,10-15,20-21,27H,2,8-9,16-19,22H2,1H3,(H-,34,35,36,37,38,39);/q;+1/p-1 |
InChI 键 |
ZZLSTJSAGLXMLZ-UHFFFAOYSA-M |
手性 SMILES |
[Li+].CC/C(=C\C1=[N+](C2=CC=CC=C2O1)CCCS(=O)(=O)[O-])/C=C\3/N(C4CC(=CC=C4O3)C5=CC=CC=C5)CCCS(=O)(=O)[O-] |
规范 SMILES |
[Li+].CCC(=CC1=[N+](C2=CC=CC=C2O1)CCCS(=O)(=O)[O-])C=C3N(C4CC(=CC=C4O3)C5=CC=CC=C5)CCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















